Validamycin D
Overview
Description
Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used as an inhibitor of the enzyme trehalase, which plays a crucial role in the metabolism of trehalose, a sugar found in many organisms. This compound is widely used in agriculture to control diseases such as sheath blight in rice and damping-off in cucumbers .
Scientific Research Applications
Validamycin D has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Validamycin D, like its analog Validamycin A, primarily targets trehalase , an enzyme found in both insects and fungi . Trehalase plays a crucial role in the hydrolysis of trehalose, a type of sugar that serves as an energy storage molecule . In the pathogenic fungus Rhizoctonia cerealis, six trehalase genes were identified, including one neutral trehalase and five acidic trehalase genes .
Mode of Action
This compound inhibits the activity of trehalase . It is structurally similar to trehalose, allowing it to act as a competitive inhibitor for trehalase . This inhibition disrupts the normal metabolic processes of the organism, particularly those that rely on the breakdown of trehalose for energy .
Biochemical Pathways
The inhibition of trehalase by this compound affects several biochemical pathways. Transcriptome analysis revealed that treatment with validamycin downregulated genes involved in metabolic processes, ribosome biogenesis, and pathogenicity in R. cerealis . KEGG pathway analysis further showed that validamycin affected genes related to the MAPK signaling pathway, with a significant decrease in ribosome synthesis and assembly .
Pharmacokinetics
It is known that validamycin a, a closely related compound, can be used to control fusarium head blight (fhb) and inhibit don contamination . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the suppression of fungal growth and pesticidal effects . By inhibiting trehalase activity and affecting the ribosome synthesis and MAPK pathways of R. cerealis, this compound leads to the suppression of fungal growth .
Action Environment
This compound is most effective against soil-borne diseases . It is safe for crops and the environment and suitable for Integrated Pest Management (IPM) . The use of wastewater in the fermentation medium for this compound production has been shown to reduce production costs, demonstrating the influence of environmental factors on the compound’s action, efficacy, and stability .
Future Directions
Biochemical Analysis
Biochemical Properties
Validamycin D, like other members of the validamycin family, is known to inhibit trehalase, an enzyme that hydrolyzes trehalose into glucose . This inhibition disrupts the normal metabolic processes of fungi, leading to their death . The interaction between this compound and trehalase is likely to be a key factor in its antifungal activity.
Cellular Effects
The inhibition of trehalase by this compound leads to an accumulation of trehalose within the fungal cells . This disrupts the normal metabolic processes, affecting cell function and leading to cell death
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme trehalase, inhibiting its activity . This prevents the breakdown of trehalose into glucose, disrupting the energy metabolism of the fungal cells and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on fungal cells appear to be rapid, with significant inhibition of trehalase activity observed within a few hours of exposure
Metabolic Pathways
This compound is involved in the trehalose metabolic pathway, where it inhibits the enzyme trehalase . This prevents the breakdown of trehalose into glucose, disrupting the energy metabolism of the fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Validamycin D is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then subjected to various purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply. After fermentation, the broth is processed to extract and purify this compound, which is then formulated into various agricultural products .
Chemical Reactions Analysis
Types of Reactions
Validamycin D undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and degradation in various environments .
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce validoxylamine A and other related compounds.
Oxidation: Oxidative reactions involving this compound typically require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from the chemical reactions of this compound include validoxylamine A, valienamine, and other related aminocyclitol compounds. These products are often intermediates in the biosynthesis or degradation pathways of this compound .
Comparison with Similar Compounds
Similar Compounds
Validamycin A: Another antibiotic and fungicide produced by Streptomyces hygroscopicus, similar in structure and function to validamycin D.
Valienamine: A related aminocyclitol compound that is an intermediate in the biosynthesis of this compound.
Trehalase Inhibitors: Other compounds that inhibit trehalase, such as acarbose and miglitol, which are used in the treatment of diabetes.
Uniqueness
This compound is unique due to its specific inhibition of trehalase and its effectiveness in controlling a wide range of plant diseases. Its ability to disrupt trehalose metabolism makes it a valuable tool in both agricultural and medical research .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSEJASWWCMOA-VLWZCVIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-67-8 | |
Record name | Validamycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Validamycin D interact with its target and what are the downstream effects?
A: this compound is a potent inhibitor of trehalase, an enzyme crucial for the hydrolysis of trehalose. [, ] While the exact mechanism for this compound is not detailed in the provided abstracts, its structural similarity to Validamycin A, a known competitive inhibitor of trehalase, suggests a similar mode of action. [, ] By inhibiting trehalase, this compound prevents the breakdown of trehalose, potentially disrupting energy metabolism and other cellular processes in target organisms like the fungus Rhizoctonia solani. []
Q2: What is the relationship between the structure of this compound and its activity compared to other Validamycins?
A: this compound shares a common aglycone core with other Validamycins like Validamycin A and Validamycin F. [, ] The key structural difference lies in the glycosylation pattern. This compound possesses an α-D-glucosyl residue linked to the aglycone, while Validamycin A contains a β-D-glucosyl residue. [] This difference in glycosidic linkage significantly impacts the uptake and potentially the inhibitory activity of these compounds. Research suggests that the β-linkage in Validamycin A makes it more favorable for cellular uptake compared to the α-linkage in this compound. [] This highlights how subtle structural variations within the Validamycin family can influence their biological activity and pharmacokinetic properties.
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